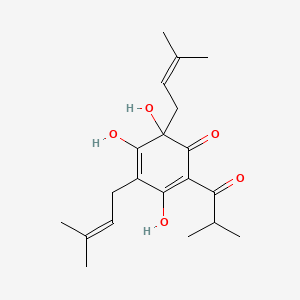

Cohumulone

Description

Contextualization within Hop (Humulus lupulus) Secondary Metabolites

Humulus lupulus, commonly known as hops, produces a diverse array of secondary metabolites, which are non-essential compounds for the plant's primary metabolic processes but play crucial roles in its ecological interactions and commercial applications. These compounds are predominantly found in the lupulin glands of the female hop cones. The main classes of secondary metabolites in hops include bitter acids, essential oils, and polyphenols. wikipedia.orgnih.govnih.govnih.govnih.govnih.gov

Bitter acids are broadly categorized into alpha-acids (humulones) and beta-acids (lupulones). These compounds are responsible for the characteristic bitterness and possess bacteriostatic properties, particularly against Gram-positive bacteria. nih.govnih.govnih.gov This compound (B117531) is a prominent member of the alpha-acid group. In their native form, alpha-acids are largely insoluble in water but undergo isomerization during the wort boiling stage of brewing, transforming into more soluble and intensely bitter iso-alpha acids. wikipedia.orgplantaedb.comwikipedia.orguni.lu This conversion is critical for the development of beer's bitter profile.

Overview of this compound Analogues and Isomers

The alpha-acid fraction of hops is not a single compound but a mixture of several closely related analogues, all sharing a similar molecular structure but differing in their acyl side chains. The five primary alpha-acid analogues identified are humulone (B191422), this compound, adhumulone, prehumulone, and posthumulone. plantaedb.comnih.govthegoodscentscompany.comfrontiersin.orgnih.gov Of these, humulone and this compound typically constitute the majority of the total alpha acids, while adhumulone is consistently present at lower, but significant, levels. Prehumulone and posthumulone are considered minor analogues, usually found in very low concentrations, often less than 0.2% of the total alpha acids. nih.govguidetopharmacology.org

The structural distinction among these analogues lies in the nature of the side chain at position 2 of their six-membered ring. For instance, this compound is characterized by an isobutyryl side-chain, whereas humulone possesses an isovaleryl side-chain. guidetopharmacology.orgwikipedia.org

During the brewing process, particularly during wort boiling, these alpha acids undergo thermal isomerization, leading to the formation of their respective iso-alpha acid counterparts. This process converts the relatively insoluble alpha acids into soluble iso-alpha acids, which are the primary contributors to beer bitterness. wikipedia.orgwikipedia.orguni.lunih.govthegoodscentscompany.comthegoodscentscompany.cominvivochem.com Each alpha acid analogue yields corresponding cis- and trans-isomers of its iso-alpha acid form. For example, this compound isomerizes to cis-isothis compound and trans-isothis compound, while humulone yields cis-isohumulone (B75702) and trans-isohumulone, and adhumulone forms cis-isoadhumulone and trans-isoadhumulone. thegoodscentscompany.cominvivochem.com

The relative abundance of these alpha-acid analogues varies significantly among different hop varieties, a characteristic that influences the sensory profile of the final product.

Table 1: Typical Relative Abundance of Major Alpha Acid Analogues in Hops

| Alpha Acid Analogue | Typical Percentage of Total Alpha Acids (w/w) |

| This compound | 20-65% nih.govnih.govnih.govwikipedia.orgnih.gov |

| Humulone | 35-70% nih.govwikipedia.org |

| Adhumulone | 10-15% nih.govnih.govnih.govwikipedia.orgnih.gov |

| Prehumulone | Minor (typically < 0.2%) nih.govguidetopharmacology.org |

| Posthumulone | Minor (typically < 0.2%) nih.govguidetopharmacology.org |

Note: The exact percentages can vary depending on the hop variety, growing conditions, and analytical methods.

Research findings have explored the impact of this compound content on perceived bitterness. Historically, higher this compound levels were associated with a harsher or rougher bitterness, a notion first suggested by Rigby in 1972. plantaedb.comwikipedia.orgnih.govnih.govnih.gov However, more recent research has called this assertion into question, suggesting the issue is more complex and can be a matter of personal preference or influenced by other factors. nih.govnih.gov Studies have also indicated that this compound may be more efficiently utilized during brewing, meaning a higher proportion of isothis compound can be found in wort and beer compared to the initial this compound content in hops. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Cohumulone

Precursor Metabolic Pathways

The biosynthesis of cohumulone (B117531) relies on the coordinated supply of specific precursors derived from distinct metabolic pathways. These include the catabolism of branched-chain amino acids, the malonyl-CoA pathway, and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netnih.govuncg.edu

Branched-Chain Amino Acid (BCAA) Catabolism

The acyl side-chains of this compound are derived from the degradation of branched-chain amino acids (BCAAs). Specifically, valine serves as the precursor for the isobutyryl-CoA unit, which is essential for this compound production. researchgate.netnih.govuncg.edutandfonline.com The initial steps of BCAA catabolism are catalyzed by two common enzymes: branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.comfrontiersin.org

In hop lupulin glands, BCAA biosynthesis and subsequent degradation are highly active. nih.govnih.gov Two branched-chain aminotransferase enzymes, HlBCAT1 and HlBCAT2, are abundant. HlBCAT1 is specific to the glands and is targeted to mitochondria, where it plays a role in BCAA catabolism, yielding branched-chain acyl-CoAs such as isobutyryl-CoA. nih.govtandfonline.comnih.gov

Table 1: BCAA Precursor for this compound Acyl Side-Chain

| BCAA Precursor | Derived Acyl-CoA | This compound Moiety Contribution |

| Valine | Isobutyryl-CoA | C-2 acyl side chain |

Malonyl-CoA Pathway Integration

Malonyl-CoA is a crucial polyketide extender in the biosynthesis of this compound. wikipedia.orgresearchgate.netnih.govuncg.edugoogle.comfrontiersin.org It condenses with the acyl-CoA precursor (isobutyryl-CoA) to form the phloroglucinol (B13840) ring structure. wikipedia.orgresearchgate.netuncg.edugoogle.comfrontiersin.orgcapes.gov.brnih.gov The primary pathway for malonyl-CoA biosynthesis involves the carboxylation of acetyl-CoA. biorxiv.org

Methylerythritol 4-Phosphate (MEP) Pathway Contributions to Prenyl Diphosphates

The prenyl groups, which are characteristic isoprenoid side-chains of this compound, are derived from C5 prenyl diphosphates, specifically dimethylallyl diphosphate (B83284) (DMAPP). wikipedia.orgresearchgate.netnih.govuncg.edugoogle.comfrontiersin.org In plants, including hops, DMAPP is primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids (chloroplasts). researchgate.netnih.govuncg.edutandfonline.comnih.govd-nb.inforesearchgate.netnih.govrsc.orgnih.govwikipedia.org The MEP pathway is notably efficient in hop lupulin glands, providing the necessary prenyl donors for bitter acid synthesis. nih.govnih.govd-nb.info

Enzymatic Catalysis in this compound Biosynthesis

The formation of this compound involves a series of enzymatic steps, beginning with the condensation of precursors and followed by multiple prenylation reactions.

Role of Valerophenone Synthase (VPS)

Valerophenone Synthase (VPS), also known as phlorisovalerophenone (B41633) synthase, plays a pivotal role in the initial condensation step of bitter acid biosynthesis. researchgate.nettandfonline.comgoogle.comfrontiersin.org For this compound, VPS catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. researchgate.netgoogle.comfrontiersin.orgnih.gov This reaction yields the phloroglucinol derivative, phlorisobutyrophenone (B1231217) (PIBP), which serves as the foundational aromatic intermediate for this compound. researchgate.netgoogle.comcapes.gov.brnih.gov The expression of the VPS gene has been shown to correlate with the total bitter acid content in hops, highlighting its critical role in the pathway. tandfonline.commdpi.com

Table 2: Valerophenone Synthase (VPS) Reaction in this compound Biosynthesis

| Enzyme | Substrates | Product |

| VPS | Isobutyryl-CoA, 3 Malonyl-CoA | Phlorisobutyrophenone (PIBP) |

Prenyltransferase (HlPT) Activities

Following the formation of the phloroglucinol core, the second major phase of this compound biosynthesis involves prenylation. google.com This process is mediated by specific prenyltransferases found in hops, notably HlPT-1 (also referred to as HlPT1L) and HlPT-2. tandfonline.comfrontiersin.orgd-nb.infonih.govresearchgate.net These membrane-associated enzymes are responsible for transferring dimethylallyl moieties to the phloroglucinol derivatives. tandfonline.comnih.gov

Table 3: Key Enzymes and Intermediates in this compound Biosynthesis

| Enzyme/Intermediate | Role in this compound Biosynthesis | Location/Pathway |

| Valine | Precursor for isobutyryl-CoA | BCAA Catabolism |

| Isobutyryl-CoA | Acyl-CoA primer | BCAA Catabolism |

| Malonyl-CoA | Polyketide extender | Malonyl-CoA Pathway |

| Phlorisobutyrophenone (PIBP) | Aromatic intermediate (phloroglucinol derivative) | Cytosol, VPS reaction |

| Dimethylallyl diphosphate (DMAPP) | Prenyl donor | Plastids, MEP Pathway |

| Valerophenone Synthase (VPS) | Catalyzes condensation of isobutyryl-CoA and malonyl-CoA to PIBP | Cytosol |

| Prenyltransferase (HlPT1L, HlPT2) | Catalyzes prenylation of PIBP and subsequent intermediates | Chloroplasts |

| Deoxythis compound | Alpha bitter acid precursor | Intermediate after prenylation |

Chemical Transformations and Derivative Chemistry of Cohumulone

Isomerization of Cohumulone (B117531)

Isomerization is a key transformation for this compound, converting it from its less soluble alpha-acid form into the more soluble and intensely bitter iso-alpha-acid form, iso-cohumulone. This process involves a molecular rearrangement, specifically an acyloin-type ring contraction, that alters the compound's molecular structure while maintaining its original material composition. morebeer.comwur.nl

Thermal isomerization is the most common pathway for this compound conversion, typically occurring during the wort boiling phase in brewing. This reaction is highly dependent on temperature and time. The rate of isomerization roughly doubles for every 10 °C increase in temperature, showing an average change of 229% per 10 °C increase. asbcnet.org this compound isomerizes at a rate equivalent to that of humulone (B191422) and adhumulone. asbcnet.org However, some research suggests that this compound may isomerize at a faster rate or exhibit better survival during pH drops in fermentation, potentially leading to higher measured bitterness units in the final product. scielo.br

The thermal isomerization of alpha-acids to iso-alpha-acids follows first-order kinetics and exhibits Arrhenius behavior. jscimedcentral.com While high temperatures accelerate the process, leading to 100% alpha acid isomerization within 30 minutes at 130 °C, substantial amounts of iso-alpha acids can still be produced at lower temperatures, such as 90 °C. asbcnet.org In traditional brewing, this reaction proceeds somewhat slowly and inefficiently in wort at elevated temperatures and a pH range of 4.0–5.4. universiteitleiden.nl The process is also influenced by the solvent environment, occurring effectively in relatively polar or hydroxylic solvents like ethanol (B145695), methanol (B129727), and isopropanol, but not in nonpolar media such as hexane (B92381) or benzene. universiteitleiden.nl

Beyond thermal methods, this compound can also undergo photochemical isomerization to form iso-cohumulones. This process is light-induced and can be stereoselective, favoring the formation of trans isomers. jscimedcentral.comimagearchive.com Early studies, such as those by Clarke and Hildebrand in 1965, demonstrated the stereoselective photochemical isomerization of humulone to its trans isomer using an incandescent lamp. jscimedcentral.com Recent advancements include the development of continuous-flow photoreactors utilizing various light sources (e.g., white, blue, and ultraviolet LEDs) to achieve efficient conversion and high purity of trans-isohumulones from humulones.

The isomerization of this compound can be catalyzed by various metal ions, significantly influencing reaction yields and rates. Divalent metal ions, including zinc (Zn), magnesium (Mg), calcium (Ca), barium (Ba), strontium (Sr), and manganese (Mn), as well as anions like acetate, sulfate, and chloride, have been shown to promote this reaction.

Specifically, magnesium (Mg²⁺), aluminum (Al³⁺), and particularly iron (Fe³⁺) have demonstrated a pronounced positive impact on iso-alpha-acid formation in wort. Iron (Fe³⁺) can lead to isomerization yields exceeding 80%, although its presence can negatively affect taste stability. Magnesium (Mg²⁺) is frequently employed in brewing due to its ability to stabilize both the activation and reaction free energy of the isomerization process. Alternative materials containing magnesium, such as soapstone (magnesium silicate (B1173343) hydrate), have also been explored for their catalytic effect on hop isomerization, leading to higher yields. Furthermore, hop alpha-acids have been observed to form complexes with copper (Cu²⁺) and iron (Fe²⁺) ions.

The isomerization of alpha-acids, including this compound, yields two primary stereoisomers: cis- and trans-iso-alpha-acids. morebeer.comimagearchive.com In typical wort boiling conditions, the resulting mixture of iso-alpha-acids usually exhibits a cis/trans ratio of approximately 70:30. morebeer.com However, pre-isomerized hop products may have higher levels of cis-isomers, leading to a lower trans/cis ratio.

Stereochemically, the C4 position retains its chirality during isomerization, while the cis and trans designations refer to the relative positions of the tertiary hydroxyl group at C4 and the side chain at C5, which is nonchiral in the precursor alpha-humulone molecule. imagearchive.com

Table 1: Typical Isomerization Ratios of Iso-alpha-acids

| Isomer Type | Typical Ratio in Wort | Notes |

| cis-Iso-alpha-acids | ~70% | More thermodynamically stable, generally more bitter. morebeer.com |

| trans-Iso-alpha-acids | ~30% | Less stable and more prone to oxidation, less bitter. morebeer.com |

Research indicates that trans-isomers are generally less stable and more susceptible to oxidative degradation compared to their cis-counterparts. morebeer.com This difference in stability is significant for beer quality, as the degradation of iso-alpha-acids can lead to off-flavors. Nuclear Magnetic Resonance (NMR) techniques, including 13C NMR and nuclear Overhauser effect studies, have been instrumental in reinvestigating and confirming the stereochemical assignments of cis- and trans-isothis compound. universiteitleiden.nl

Oxidative Degradation Pathways of this compound

This compound and its isomerized derivatives, iso-cohumulones, are susceptible to oxidative degradation, which can significantly alter their chemical structure and impact the sensory profile of products, particularly beer.

Oxidative degradation of this compound and iso-cohumulones leads to the formation of various compounds, many of which are associated with undesirable flavors and aromas, especially during hop storage and beer aging.

Key oxidized products derived from alpha-acids (including this compound) and their iso-forms include:

Humulinones: These are major oxidation products of alpha-acids formed during hop storage. Cohumulinone is the specific humulinone (B13780929) derived from this compound.

Humulinic acids: Both cis- and trans-cohumulinic acids are identified as oxidation products.

Tricyclodehydroisohumulone: This compound is another product of alpha-acid oxidation.

Ashurst's compound: Also identified among the oxidation products of alpha-acids.

4'-hydroxyallohumulinones: This group includes 4'-hydroxyallocohumulinone, which are thought to be oxidation products of humulinones.

Isobutyric acid: This off-aroma compound can be derived from the oxidation products of hop resins, specifically linked to the acyl side chain of this compound. asbcnet.org

Aldehydes: Isohumulones can degrade into various aldehydes, such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal. Unsaturated aldehydes like trans-2-nonenal are also formed from the oxidative degradation of isohumulones and are responsible for "stale" or "cardboard" flavors in aged beer.

Carboxylic acids and amides: These can be formed from iso-alpha-acids under oxidative conditions and increasing pH, likely through a hydrolytic mechanism involving oxidation and cleavage of the isohumulone (B191587) ring structure.

The stability of iso-alpha-acids is influenced by their stereochemistry, with trans-isomers being more unstable and prone to oxidation than cis-isomers. The degradation of these compounds contributes to a decrease in bitterness and the development of off-flavors as beer ages.

Table 2: Key Oxidized Products of this compound and Iso-Cohumulone

| Oxidized Product | Precursor | Notes on Formation/Impact |

| Humulinones (e.g., Cohumulinone) | Alpha-acids | Major oxidation products during hop storage. |

| Humulinic acids (cis/trans-cohumulinic acid) | Alpha-acids | Identified oxidation products. |

| Tricyclodehydroisohumulone | Alpha-acids | Oxidation product. |

| Ashurst's compound | Alpha-acids | Oxidation product. |

| 4'-Hydroxyallohumulinones (e.g., 4'-hydroxyallocohumulinone) | Humulinones | Suggested oxidation products of humulinones. |

| Isobutyric acid | Hop resins (acyl side chain of this compound) | Contributes to off-aromas (e.g., cheesy). asbcnet.org |

| 2-Methylpropanal, 2-Methylbutanal, 3-Methylbutanal | Isohumulones | Degradation products affecting flavor. |

| trans-2-Nonenal | Isohumulones | Responsible for "stale" or "cardboard" off-flavors in aged beer. |

| Carboxylic acids and amides | Iso-alpha-acids | Formed under oxidative conditions, affecting flavor. |

Synthetic Routes to this compound and its Analogues

While this compound is naturally occurring, its analogues and derivatives can be obtained through both laboratory synthesis and derivatization from natural sources.

Laboratory Synthesis from Organic Precursors

The laboratory synthesis of alpha-acids, including this compound, generally involves the acylation of benzene-1,2,3,5-tetrol. For this compound, this would entail acylation with an appropriate acyl chloride, such as isobutyryl chloride, followed by prenylation with 1-bromo-3-methyl-2-butene oregonstate.educhem960.com. Various organic synthesis techniques can be employed to manipulate precursor compounds found in hops to achieve the synthesis of this compound and its analogues nih.gov.

Derivatization from Natural Alpha-Acids

This compound is one of the three major alpha-acid analogues (alongside humulone and adhumulone) naturally present in the resin of mature hop cones researchgate.netscribd.comrsc.orgplantaedb.comwikidata.org. The most common method for obtaining this compound involves its extraction from hop cones using solvents such as ethanol or methanol nih.gov. Supercritical carbon dioxide (CO2) extraction is also widely utilized to produce hop extracts rich in alpha-acids uni.lu.

During the brewing process, this compound, as an alpha-acid, undergoes thermal isomerization, specifically an acyloin-type ring contraction, to form its corresponding iso-alpha-acid, isothis compound nih.govrsc.orgwikidata.orgnih.gov. This transformation is critical for imparting the characteristic bitterness to beer, as alpha-acids themselves are largely tasteless uni.lunih.govnih.govwikidata.orgnih.gov.

Structurally Modified this compound Derivatives

Beyond the natural isomerization to isothis compound, further structural modifications through hydrogenation yield a range of derivatives with enhanced stability and altered physicochemical properties.

Hydrogenated Iso-alpha-acid Derivatives (e.g., Tetrahydroiso-Cohumulone, Hexahydroiso-Cohumulone)

Iso-alpha-acids, including isothis compound, can be chemically reduced to form hydrogenated derivatives, collectively known as reduced iso-alpha-acids thegoodscentscompany.comresearchgate.netnih.gov. These derivatives are categorized based on the number of hydrogen atoms incorporated during the reduction process: dihydroiso-alpha-acids (also known as rho-iso-alpha-acids), tetrahydroiso-alpha-acids, and hexahydroiso-alpha-acids thegoodscentscompany.comresearchgate.netnih.gov.

Tetrahydroiso-Cohumulone : This derivative is obtained through the hydrogenation of the double bonds present in the side chains of isothis compound thegoodscentscompany.comresearchgate.netwikidata.org. Tetrahydroiso-cohumulone exists as cis- and trans-diastereomers nih.govctdbase.orgresearchgate.netthegoodscentscompany.com. Its preparation can involve sequential hydrogenation and isomerization reactions of alpha-acids (including this compound), or a reversed sequence of isomerization followed by hydrogenation wikidata.org. A specific laboratory method includes isolating humulones from hop extracts, isomerizing them to isohumulones, and then hydrogenating the purified isohumulones using a supported noble metal catalyst in an alkaline aqueous/alcohol solution under a hydrogen atmosphere nih.gov.

Hexahydroiso-Cohumulone : This derivative results from a more extensive reduction, involving both the isohexenoic carbonyl group and the side chain carbon-carbon double bonds of isothis compound thegoodscentscompany.comresearchgate.net. It is accessible through a combination of the reduction of the side-chain carbonyl group and the hydrogenation of the double bonds thegoodscentscompany.com.

Structure-Property Relationships of Derivatives (focus on chemical/physicochemical properties)

The structural modifications of this compound and its derivatives significantly influence their chemical and physicochemical properties, which are critical for their applications, particularly in brewing.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | This compound (Alpha-acid) | Iso-cohumulone (Iso-alpha-acid) | Tetrahydroiso-Cohumulone | Hexahydroiso-Cohumulone |

| Solubility | Poor in water and wort (e.g., humulone ~6 mg/L at 25°C) uni.lunih.govresearchgate.net | Significantly more soluble in water (~120 mg/L) nih.govoregonstate.edunih.gov | Improved solubility ctdbase.org | Increased hydrophobicity with greater reduction researchgate.net |

| Stability | Unstable; oxidizes readily with oxygen, heat, light uni.lunih.gov | Sensitive to light; cis-isomers more stable than trans-isomers researchgate.netnih.gov | Good stability against light and flavor stability researchgate.netwikidata.org | Good stability against light researchgate.net |

| Hydrophobicity | Less hydrophobic than some other alpha-acids nih.govtum.de | Weaker hydrophobicity compared to other iso-alpha-acid forms | Increased hydrophobicity compared to iso-alpha-acids researchgate.net | Most hydrophobic among the reduced derivatives researchgate.net |

| Polarity | Increased polarity compared to other alpha-acids nih.govtum.de | More polar than alpha-acids nih.govtum.de | Polarity affected by structural modification ctdbase.org | Polarity affected by structural modification ctdbase.org |

| Bitterness | Almost tasteless or not bitter uni.lunih.govwikidata.orgnih.gov | Intensely bitter nih.govnih.gov | Imparts most bitter intensity among reduced iso-alpha-acids wikidata.org | Contributes to bitterness wikidata.org |

Detailed Research Findings:

Solubility: Alpha-acids, including this compound, exhibit poor solubility in aqueous media and wort at typical brewing pH values uni.lunih.govresearchgate.net. For instance, humulone, a closely related alpha-acid, has an aqueous solubility of approximately 6 mg/L at 25°C uni.lunih.gov. Upon isomerization, iso-alpha-acids become significantly more soluble in water, with concentrations reaching around 120 mg/L nih.govoregonstate.edunih.gov. The conversion of this compound to isothis compound shows better utilization in brewing, partly attributed to this compound's more polar character and consequently increased solubility in water compared to other alpha-acids plantaedb.comnih.govtum.de. Reduced iso-alpha-acids, such as rho-iso-alpha-acids, are also noted for their water solubility nih.gov.

Stability: Alpha-acids are inherently unstable and readily undergo oxidation in the presence of oxygen, heat, and light uni.lunih.gov. Iso-alpha-acids are also light-sensitive, with their degradation products contributing to off-flavors in beer researchgate.net. Notably, the cis-isomers of iso-alpha-acids demonstrate greater thermodynamic stability and degrade at a slower rate than their trans-counterparts nih.gov. Hydrogenated derivatives, including rho-, tetrahydro-, and hexahydroiso-alpha-acids, exhibit significantly improved stability against light researchgate.net. Tetrahydroiso-alpha-acids, in particular, are recognized for providing superior light and flavor stability compared to other hop bittering compounds wikidata.org. Rho-iso-alpha-acids achieve perfect light stability due to the conversion of their light-sensitive acyloin group into a diol nih.gov.

Hydrophobicity and Polarity: The degree of chemical reduction (hydrogenation) directly influences the hydrophobicity of hop bitter acids, with a greater reduction leading to more hydrophobic characteristics researchgate.net. Isothis compound, due to its shorter side chain compared to other iso-alpha-acid forms like isohumulone and isoadhumulone, exhibits weaker hydrophobicity. This compound itself is noted for its increased polarity relative to other alpha-acids nih.govtum.de. Oxidation products like humulinones also show increased polarity compared to their non-oxidized iso-alpha-acid precursors nih.gov.

Bitterness: Alpha-acids, including this compound, possess minimal or no bitter taste in their native form uni.lunih.govwikidata.orgnih.gov. Their bittering potential is realized upon thermal isomerization to iso-alpha-acids during wort boiling nih.govrsc.orgwikidata.org. Iso-alpha-acids are intensely bitter compounds nih.govnih.gov. Among the reduced iso-alpha-acids, tetrahydroiso-alpha-acids are known to impart the most intense bitterness wikidata.org. Rho-iso-alpha-acids, while bitter, are generally considered to be 60-70% as bitter as normal iso-alpha-acids and contribute a "soft" bitterness profile. While some historical views suggested that isocohumulones might impart a "harsh" bitterness plantaedb.comnih.gov, more recent research indicates no conclusive evidence to support this perception.

Advanced Analytical Methodologies for Cohumulone Profiling

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool for the separation, identification, and quantification of cohumulone (B117531) from the complex matrix of hop resins. Both high-performance liquid chromatography and gas chromatography are employed to achieve detailed profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the routine analysis of hop alpha-acids, including this compound. acs.orgasbcnet.org It offers excellent resolution and reproducibility for quantifying the bittering compounds in hops and hop products. tandfonline.com

Reverse-phase HPLC (RP-HPLC) is the standard approach for separating this compound from its homologues, such as humulone (B191422) and adhumulone. asbcnet.org In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being slightly less hydrophobic than humulone and adhumulone due to its shorter acyl side chain, typically elutes earlier. agraria.com.brnih.gov

The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase consists of a mixture of methanol (B129727), water, and an acidifier like formic or phosphoric acid to ensure the acidic compounds are in their protonated form, leading to better peak shape and retention. nih.govnih.gov Detection is commonly performed using a UV detector, with the wavelength set around 314 to 325 nm, where the alpha-acids exhibit strong absorbance. agraria.com.brlabrulez.com

Table 1: Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 75mm, 4µm) | mtc-usa.com |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water/Acid (e.g., Formic Acid) | nih.govmtc-usa.com |

| Flow Rate | 0.5 - 1.0 mL/min | mtc-usa.compepolska.pl |

| Detection | UV at 314-326 nm | labrulez.commtc-usa.com |

| Elution Order | 1. This compound, 2. Humulone/Adhumulone | nih.govmtc-usa.com |

Under optimized conditions, a baseline separation of this compound from the co-eluting humulone and adhumulone peaks can be achieved. unej.ac.id However, in many standard methods, humulone and adhumulone are reported as a single combined peak. nih.govmtc-usa.comresearchgate.net

To ensure the reliability of HPLC methods for this compound quantification, a thorough validation process is essential. researchgate.net This process evaluates several key parameters to confirm that the method is fit for its intended purpose. elementlabsolutions.comscielo.br

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest (this compound) and not from other components in the sample matrix, such as impurities or other hop compounds. elementlabsolutions.com The method is considered selective for this compound if its peak is well-resolved from others. researchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is typically evaluated by analyzing a series of standards of known concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.9999. mtc-usa.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. A low %RSD (e.g., below 1%) indicates high precision. researchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing a standard reference material with a known concentration of this compound.

Table 2: Key HPLC Method Validation Parameters for this compound Analysis

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | Ability to measure this compound without interference. | Baseline resolution (>1.5) of the this compound peak. | researchgate.netyoutube.com |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (R²) ≥ 0.999. | mtc-usa.com |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (%RSD) < 2%. | mtc-usa.comresearchgate.net |

| Accuracy | Closeness to the true value. | Recovery within 98-102% of the known value. | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for the analysis of this compound. labrulez.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to several key advantages. researchgate.net

The primary benefits of UHPLC for this compound profiling include a substantial reduction in analysis time and improved resolution. labrulez.comresearchgate.net A typical HPLC analysis that might take 25 minutes can often be completed in under 8 minutes using UHPLC, significantly increasing sample throughput. labrulez.com Furthermore, the higher separation efficiency of UHPLC columns can achieve a complete separation of all three major alpha-acid homologues (this compound, humulone, and adhumulone), which often co-elute in standard HPLC methods. labrulez.com This enhanced resolution provides a more accurate and detailed profile of the alpha-acid composition. Other advantages include reduced solvent consumption, making it a "greener" technique, and potentially higher sensitivity and precision. labrulez.comresearchgate.net

Table 3: Comparison of HPLC and UHPLC for this compound Analysis

| Parameter | Conventional HPLC | UHPLC | Reference |

|---|---|---|---|

| Analysis Time | ~25 minutes | < 8 minutes | labrulez.com |

| Resolution | Often co-elution of humulone and adhumulone. | Complete separation of this compound, humulone, and adhumulone. | labrulez.com |

| Solvent Consumption | Higher | Lower | labrulez.comresearchgate.net |

| Throughput | Lower | Higher | labrulez.com |

GC, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful tool for separating and identifying the complex mixture of volatile organic compounds in hops. academicjournals.orgresearchgate.net These compounds include monoterpenes (e.g., myrcene), sesquiterpenes (e.g., α-humulene, β-caryophyllene), and their oxygenated derivatives. academicjournals.orgresearchgate.net The analysis of these volatile profiles can be used for hop variety characterization and to assess hop quality and storage conditions, which indirectly relate to the stability of this compound. nih.gov The presence of certain oxidation products of terpenes may indicate conditions that could also lead to the degradation of alpha-acids. nih.gov

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity. These techniques provide detailed information about the molecular structure and are often used in conjunction with chromatographic methods for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. nih.gov Both ¹H NMR and ¹³C NMR experiments can be used to provide a complete assignment of all proton and carbon signals in the molecule. nih.gov Advanced 2D NMR techniques, such as INADEQUATE, can be used to unambiguously assign the carbon skeleton through the observation of carbon-carbon connectivities. nih.gov NMR can also be utilized as a quantitative method (qNMR) for determining the absolute concentration of this compound in a sample without the need for a specific this compound reference standard, offering a high degree of accuracy. nih.gov

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is another critical technique for the characterization of this compound. chromatographyonline.comchromatographyonline.com Electrospray ionization (ESI) in negative mode is commonly used, where this compound is detected as its deprotonated molecular ion [M-H]⁻. chromatographyonline.comchromatographyonline.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. kyoto-u.ac.jp For instance, the deprotonated molecular ion for this compound (C₂₀H₂₈O₅) would be monitored at an m/z of 347, while its homologues, humulone and adhumulone (C₂₁H₃₀O₅), would be monitored at an m/z of 361. chromatographyonline.comchromatographyonline.com

UV-Visible Spectroscopy is routinely used as a detection method in HPLC. jasco.com.br this compound exhibits characteristic UV absorbance maxima that are pH-dependent. In acidic methanol solutions, it typically shows absorbance maxima around 280 nm and a broader peak between 300 and 400 nm. jasco.com.br

UV/Visible (UV/Vis) Spectroscopy

UV/Visible spectroscopy is a fundamental technique for the analysis of this compound, relying on the absorption of ultraviolet and visible light by its chromophoric structure. This method is often used for routine quantification due to its simplicity and cost-effectiveness.

The UV/Vis spectrum of this compound is significantly influenced by the pH of the solution. jasco.com.brnih.gov This dependency arises from the acidic nature of the molecule, which can exist in different protonated or deprotonated forms, each exhibiting distinct absorption characteristics. In acidic conditions (below pH 4.0), this compound shows a broad absorption peak in the wavelength range of 300 to 400 nm. jasco.com.br As the pH increases, the spectral profile changes, reflecting the deprotonation of the molecule. This phenomenon is critical in brewing, as the pH of the wort affects the isomerization of alpha-acids to iso-alpha-acids. jasco.com.brresearchgate.net

The pKa values of this compound, which describe its acidity, have been determined using pH-dependent UV/Vis spectroscopy. jasco.com.brnih.gov The reported pKa values are around 4.7. jasco.com.br A recent study also determined the second pKa value of this compound for the first time through this method. jasco.com.brnih.gov Understanding these pH-dependent spectral shifts is essential for accurate quantification and for comprehending the behavior of this compound during the brewing process. secure-platform.com

Table 1: pH-Dependent UV/Vis Absorption Maxima of this compound

| pH Range | Key Spectral Features |

| < 4.0 | Broad peak between 300-400 nm. jasco.com.br |

| > 4.0 | Shift in absorption maxima due to deprotonation. jasco.com.br |

Vibrational Spectroscopy (Infrared, Near-Infrared, Raman)

Vibrational spectroscopy techniques, including Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy, provide detailed information about the molecular vibrations of this compound. nih.govnih.govindico.global These methods are valuable for both qualitative and quantitative analysis and can be applied to complex samples like powdered hops with minimal sample preparation. nih.govresearchgate.net

Quantitative analysis of this compound using vibrational spectroscopy is often coupled with chemometric modeling, particularly Partial Least Squares Regression (PLS-R). nih.govresearchgate.netnih.gov PLS-R is a multivariate statistical method that can correlate the spectral data with the concentration of this compound, even in the presence of other interfering compounds in the hop matrix. nih.gov Studies have demonstrated that IR, NIR, and Raman spectroscopy, when combined with PLS-R, can be effectively used for screening hops for this compound content. nih.govresearchgate.netdntb.gov.ua This approach offers a rapid alternative to traditional chromatographic methods. nih.gov

Table 2: Application of Vibrational Spectroscopy and PLS-R for this compound Quantification

| Spectroscopic Technique | Application | Reference |

| Infrared (IR) | Screening for this compound concentration in powdered hops. | nih.govresearchgate.net |

| Near-Infrared (NIR) | Screening for this compound concentration in powdered hops. | nih.govresearchgate.net |

| Raman | Screening for this compound concentration in powdered hops. | nih.govresearchgate.netfrontiersin.orgnih.gov |

To gain a deeper understanding of the vibrational spectra of this compound, Density Functional Theory (DFT) calculations are employed. nih.gov DFT allows for the theoretical prediction of vibrational frequencies and intensities, which can then be compared with experimental spectra to assign specific vibrational modes to the observed spectral bands. jasco.com.brnih.govnih.gov This detailed assignment aids in the interpretation of the spectra and can improve the accuracy of chemometric models by identifying the most relevant spectral regions for quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Biosynthetic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. nih.govethz.chresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals in the molecule. nih.govscribd.comkyoto-u.ac.jpnanalysis.compreprints.org This detailed structural information is crucial for confirming the identity of this compound and for characterizing its various isomers and degradation products. scribd.comkyoto-u.ac.jp

Furthermore, NMR has been utilized in biosynthetic studies to trace the origin of the building blocks of humulone, a closely related alpha-acid. nih.gov By using isotopically labeled precursors, NMR can track their incorporation into the final molecule, providing insights into the biosynthetic pathways.

Table 3: Key NMR Data for this compound Structural Elucidation

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. nih.govrsc.org |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. nih.govrsc.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms for complete structural assignment. nih.govethz.chnanalysis.com |

Mass Spectrometry (MS) and Coupled Techniques (HPLC-MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a highly sensitive and specific technique for the identification and quantification of this compound. chromatographyonline.comchromatographyonline.comnih.gov HPLC separates this compound from other components in a sample, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, allowing for confident identification. chromatographyonline.comchromatographyonline.comresearchgate.netupce.cznih.govjku.atresearchgate.netacs.orgresearchgate.netwhitman.edu

LC-MS/MS, a tandem mass spectrometry technique, offers even greater selectivity and is widely used for the quantitative analysis of this compound in complex matrices like beer. researchgate.netnih.govresearchgate.netacs.org In this method, the precursor ion corresponding to this compound is selected and fragmented, and specific product ions are monitored for quantification. This approach minimizes interferences from the sample matrix. chromatographyonline.com Electrospray ionization (ESI) in negative mode is commonly used, where this compound is detected as the deprotonated molecule [M-H]⁻. chromatographyonline.comchromatographyonline.comupce.cz

Table 4: Common Mass Spectrometry Parameters for this compound Analysis

| Technique | Ionization Mode | Common Precursor Ion (m/z) | Key Application |

| HPLC-MS | ESI Negative | 347 | Identification and quantification. chromatographyonline.comchromatographyonline.com |

| LC-MS/MS | ESI Negative | 347 | High-sensitivity quantification in complex matrices. researchgate.netnih.govresearchgate.netacs.org |

Extraction and Sample Preparation Techniques for Analytical Studies

Solvent Extraction Methodologies

Solvent extraction remains a fundamental and widely used technique for the isolation of this compound and other soft resins from hops due to its straightforward application and effectiveness. crea.gov.it This method operates on the principle of liquid-liquid extraction (LLE) or solid-liquid extraction (S-LE), where the differential solubility of this compound in a selected solvent is exploited to separate it from the solid hop matrix and other less soluble components. drawellanalytical.com

The selection of an appropriate solvent is paramount and is guided by the polarity of the target analytes. Since alpha-acids like this compound are non-polar, organic solvents are typically employed. emich.edu Common choices include diethyl ether, methanol, ethanol (B145695), hexane (B92381), dichloromethane (B109758), and acetone. emich.edunih.govlignicoat.eu For laboratory analysis, toxic solvents such as toluene (B28343) and dichloromethane may be used for their high selectivity towards non-polar soft resins, including alpha- and beta-acids. emich.edu However, for extracts intended for food-grade applications, less toxic solvents like ethanol are preferred. crea.gov.it The efficiency of the extraction can be enhanced by optimizing parameters such as solvent-to-solid ratio, extraction time, and temperature. For instance, a common laboratory procedure involves crushing hop samples and stirring them in an extraction solvent for about an hour before filtration and subsequent HPLC analysis. wilkes.edu

Research has compared various organic solvents to determine their extraction efficiency for alpha-acids. A study optimizing a sequential extraction procedure evaluated solvents like methanol, ethanol, dichloromethane, acetone, ethyl acetate, and hexane. lignicoat.eu It was found that a methanol-dichloromethane mixture was the most efficient for recovering high yields of α- and β-acids. nih.gov Another approach uses diethyl ether in a 5:1 ratio with methanol for liquid-liquid extraction, followed by the addition of 0.1 M HCl to separate the analytes from more polar contaminants. acs.org

| Solvent System | Target Compounds | Key Findings | Reference |

| Diethyl ether & Methanol (5:1) | α- and β-acids | Effective for liquid-liquid extraction from fresh hops; separates analytes from polar contaminants. acs.org | acs.org |

| Methanol-Dichloromethane | α- and β-acids, Xanthohumol (B1683332) | Showed the highest efficiency for recovering α- and β-acids in soft resins. nih.gov | nih.gov |

| Ethanol (50% v/v) | Phytochemicals | Used as a food-grade solvent in combination with innovative techniques like UAE and HHP. crea.gov.it | crea.gov.it |

| Toluene, Hexane | Non-polar soft resins | Selective for α- and β-acids but considered too toxic for extracts used in brewing. emich.edu | emich.edu |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced separation technique that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. emich.edunih.gov A fluid reaches its supercritical state when its temperature and pressure are raised above its critical point, endowing it with properties of both a liquid and a gas. emich.edu Supercritical CO₂ is particularly favored because its critical temperature (31°C) and pressure (73.74 bar) are easily attainable, and it is non-toxic, non-flammable, and environmentally benign. emich.edu

The primary advantage of SFE in this compound profiling is its high selectivity, which can be precisely controlled by modifying the density of the supercritical fluid through adjustments in pressure and temperature. researchgate.netshd.org.rs Supercritical CO₂ is an excellent solvent for non-polar compounds like the soft resins found in hops, which include this compound. nih.gov By manipulating the extraction parameters, it is possible to fractionate different classes of compounds. For example, a two-stage SFE-CO₂ process can be employed to first extract the more volatile aroma-rich fractions at lower pressures (e.g., up to 15 MPa) and then the bitter acids at higher pressures. researchgate.netshd.org.rs

Research indicates that increasing the density of CO₂ (by increasing pressure) generally leads to a higher extraction yield. researchgate.net For instance, one study demonstrated that increasing CO₂ density from 629 kg/m ³ at 10 MPa to 780 kg/m ³ at 15 MPa resulted in a more than two-fold increase in yield. researchgate.net While supercritical CO₂ has high selectivity for beta-acids, the extraction of more polar alpha-acids can be enhanced by using a co-solvent, with ethanol being a common choice. researchgate.net The addition of ethanol as a co-solvent results in more heterogeneous extracts with a greater yield of α-acids compared to using pure supercritical CO₂. researchgate.net

| Parameter | Conditions | Effect on this compound/α-acid Extraction | Reference |

| Pressure | 150 bar (15 MPa) vs. 300 bar (30 MPa) | Lower pressure (150 bar) favors extraction of essential oils; higher pressure (300 bar) is required for bitter compounds like α-acids. shd.org.rs | shd.org.rs |

| Temperature | 40°C - 60°C | Temperature has a dual effect; it can increase solute solubility but decrease fluid density. An optimal temperature must be found. nih.gov | nih.gov |

| CO₂ Density | Increase from 629 to 780 kg/m ³ | A >2-fold increase in extraction yield was observed. researchgate.net | researchgate.net |

| Co-solvent | Ethanol | Addition of ethanol as a co-solvent improves the extraction of α-acids. researchgate.net | researchgate.net |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique used to enhance the extraction of bioactive compounds, including this compound, from plant materials. crea.gov.ithielscher.com The method employs high-frequency sound waves (typically 20 to 100 kHz) to generate acoustic cavitation within the extraction solvent. hielscher.comscielo.br This phenomenon involves the formation, growth, and subsequent collapse of microscopic bubbles. hielscher.com The implosion of these cavitation bubbles near the cell walls of the hop material generates intense local forces and high-velocity liquid jets, which disrupt the cell structure and facilitate the release of intracellular components like alpha-acids into the solvent. hielscher.com

One of the main advantages of UAE is its ability to significantly reduce extraction times and increase yields compared to conventional methods. hielscher.com It is considered a low-temperature treatment, which helps to minimize the thermal degradation of sensitive compounds. hielscher.com The efficiency of UAE can be fine-tuned by optimizing several parameters, including sonication time, temperature, solvent type and concentration, and the ratio of solvent to plant material. hielscher.com

Studies have demonstrated the effectiveness of UAE for extracting bitter acids from hops. The process has been shown to provide high yields in a short amount of time, making it an attractive option for industrial applications. hielscher.com For example, an optimization study using an ethanol-water solvent found that the ideal conditions for extracting phenolic compounds from brewing trub (a byproduct containing hop residues) were a 58% ethanol concentration, a temperature of 36°C, and a solid-liquid ratio of 1g to 32 mL over a 30-minute period. scielo.br The intense nature of the process allows for the extraction of remaining valuable compounds even from spent hops. hielscher.com

| Parameter | Investigated Range/Value | Optimal Condition/Finding | Reference |

| Sonication Time | 5, 10, 15 minutes | Shorter extraction times are a key advantage of UAE over traditional methods. hielscher.com | hielscher.com |

| Temperature | 25, 35, 45°C | Optimal temperature for phenolic extraction from trub was found to be 36°C. scielo.br | scielo.br |

| Solvent Concentration | 80% Ethanol; 58% Ethanol | 80% ethanol was used for extracting effective compounds from hops. 58% ethanol was optimal for phenolics from trub. scielo.br | scielo.br |

| Sonication Intensity | 20, 60, 100 percent | Parameter can be adjusted to optimize the extraction process. |

High Hydrostatic Pressure (HHP) Extraction

High Hydrostatic Pressure (HHP) extraction, also known as High-Pressure-Assisted Extraction (HPE), is an emerging non-thermal technology used to enhance the recovery of bioactive compounds from plant matrices. crea.gov.itmdpi.com This technique involves subjecting the sample, typically suspended in a solvent, to high pressures, usually in the range of 100 to 600 MPa. mdpi.commdpi.com According to the isostatic principle, this pressure is transmitted instantly and uniformly throughout the sample, leading to the disruption of cell membranes and walls. mdpi.com This cellular disruption facilitates the release of intracellular compounds, such as this compound, into the extraction solvent, thereby improving extraction efficiency. mdpi.com

A significant benefit of HHP is that it avoids the use of high temperatures, which can cause degradation of thermolabile compounds. crea.gov.itmdpi.com The application of HHP can lead to higher yields of phenolic compounds compared to untreated samples. mdpi.com The effectiveness of the extraction is influenced by the pressure level, treatment time, temperature, and the type of solvent used. nih.gov Research has shown that pressure levels above 100 MPa can cause significant cell membrane disruption, enhancing the extractability of bound phenolic compounds. mdpi.com

While much of the research on HHP focuses on general phenolic compounds or other specific molecules like xanthohumol, the principles are applicable to the extraction of alpha-acids. researchgate.net For instance, a study on winter savory found that an extract obtained at 348 MPa using 35% (v/v) ethanol yielded the highest concentration of individual phenolic compounds. nih.gov Another study on beer wort demonstrated that applying HHP at 250 MPa for 5 minutes resulted in a four-fold increase in xanthohumol content compared to traditional boiling. researchgate.net These findings highlight the potential of HHP as an efficient method for extracting valuable compounds from hops, including this compound.

| Parameter | Investigated Range/Value | Key Finding | Reference |

| Pressure | 100 - 600 MPa | Pressures above 100 MPa enhance extractability by disrupting cell membranes. mdpi.com 250 MPa was optimal for xanthohumol extraction in wort. researchgate.net | mdpi.comresearchgate.net |

| Time | 5 - 30 minutes | A 5-minute treatment was effective for increasing xanthohumol. researchgate.net In another study, time had no significant effect on polyphenol yields. nih.gov | nih.govresearchgate.net |

| Solvent | Ethanol, Methanol, Water | 35% (v/v) ethanol was effective at 348 MPa for phenolic compounds. nih.gov 50-70% methanol enhanced polyphenol recovery at 600 MPa. nih.gov | nih.govnih.gov |

| Temperature | 25 - 55°C | In combination with HHP, temperatures of 45 and 55°C enhanced the recovery of polyphenols using methanol. nih.gov | nih.gov |

Molecular and Biochemical Interactions of Cohumulone

Enzyme Inhibition Mechanisms

Cohumulone (B117531) demonstrates specific interactions with certain enzymes, particularly those within the aldo-keto reductase superfamily, which are implicated in various physiological and pathological processes.

Research has identified this compound as a selective inhibitor of aldo-keto reductase 1B10 (AKR1B10), an enzyme that is overexpressed in several types of cancer and is involved in carcinogenesis. researchgate.netresearchgate.netmdpi.com AKR1B10 plays a role in reducing isoprenoids like farnesal (B56415), a key step in protein prenylation pathways that can activate oncogenic proteins such as KRAS. mdpi.com

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of AKR1B10's reduction of farnesal. researchgate.net This mode of inhibition means that this compound does not compete with the substrate for binding to the active site of the enzyme. researchgate.net The inhibitory potency of this compound and its related α-acids against AKR1B10 has been quantified, demonstrating effective inhibition. researchgate.net For instance, the IC₅₀ value for this compound against AKR1B10-mediated farnesal reduction was determined to be 7.63 ± 0.60 µM. researchgate.net This selective inhibition presents α-acids like this compound as potential lead structures for developing novel and specific AKR1B10 inhibitors. researchgate.netresearchgate.net

Inhibition of Human Aldo-Keto Reductases by this compound

| Enzyme | Substrate | This compound IC₅₀ (µM) | Inhibition Mode |

|---|---|---|---|

| AKR1B10 | Farnesal | 7.63 ± 0.60 | Non-competitive |

| AKR1A1 | DL-glyceraldehyde | > 100 | Not Determined |

| AKR1B1 | DL-glyceraldehyde | > 125 | Not Determined |

Data sourced from studies on the inhibitory potential of α-acids. researchgate.net

A critical aspect of this compound's inhibitory profile is its high selectivity for AKR1B10 over other closely related enzymes. researchgate.net The aldo-keto reductase superfamily includes members like AKR1B1 (aldose reductase) and AKR1A1 (aldehyde reductase), which share significant sequence identity with AKR1B10 and are involved in crucial detoxification and metabolic pathways. mdpi.comnih.gov

Studies testing the inhibitory effects of α-acids, including this compound, against these related reductases found a pronounced selectivity. researchgate.net this compound showed negligible inhibition of AKR1A1 and AKR1B1 at concentrations up to 100 µM and 125 µM, respectively. researchgate.net This results in a high selectivity index, with α-acids being 115–137 fold more selective for AKR1B10. researchgate.net This specificity is highly desirable, as off-target inhibition of enzymes like AKR1B1 could interfere with vital metabolic processes, such as glucose metabolism. mdpi.com The search for inhibitors that specifically target AKR1B10 without affecting other AKR or SDR enzymes is ongoing, and the structural framework of this compound provides a valuable starting point. researchgate.net

Mechanistic Studies of Antioxidant Activity

This compound possesses antioxidant properties, which have been investigated through computational and theoretical studies to elucidate the underlying molecular mechanisms.

The primary mechanism by which humulones, including this compound, exert their antioxidant effects is through radical scavenging. researchgate.netresearchgate.net Theoretical studies using density functional theory (DFT) have explored the thermodynamic feasibility of different scavenging pathways. researchgate.net The main proposed mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.orgnih.gov

For humulones, the HAT mechanism is identified as the most significant pathway. researchgate.netresearchgate.net In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The enolic hydroxyl (–OH) group on the phloroglucinol (B13840) core is the most reactive site for this hydrogen transfer. researchgate.netresearchgate.net In contrast, the SET-PT mechanism, where an electron is first transferred from the antioxidant to the radical, is considered thermodynamically less favorable for most humulones. researchgate.netresearchgate.net

The specific chemical structure of this compound directly influences its antioxidant capacity. The potency of the HAT mechanism is largely determined by the Bond Dissociation Enthalpy (BDE) of the hydrogen-donating –OH group; a lower BDE indicates a higher antioxidant ability. researchgate.netucl.ac.uk

A key structural feature affecting the antioxidant activity of humulones is the presence of a β-keto group relative to the enolic –OH group. researchgate.netresearchgate.net This configuration leads to the formation of a strong intramolecular hydrogen bond, which significantly increases the BDE of the enolic proton. researchgate.netucl.ac.uk This increased BDE diminishes the potency of the HAT mechanism, making the molecule a less effective antioxidant compared to structures lacking this feature. researchgate.netresearchgate.net Therefore, while this compound has antioxidant potential, its structure imposes certain limitations on its radical scavenging efficiency via the HAT pathway. researchgate.net

Antimicrobial Activity at a Molecular Level

This compound and other α-acids are known for their antimicrobial properties, which are particularly effective against Gram-positive bacteria. benchchem.comresearchgate.netresearchgate.net The molecular basis for this activity involves direct interaction with and disruption of the bacterial cell membrane.

The antimicrobial action is attributed to the molecule's function as a protonophore. researchgate.net The hydrophobic character of this compound, conferred by its non-polar isoprenyl side chains, allows it to permeate the bacterial cell membrane. jasco.com.br Once inside the membrane, it can transport protons from the exterior to the interior of the cell, dissipating the transmembrane proton motive force (PMF). researchgate.net This collapse of the proton gradient disrupts essential cellular processes that rely on the PMF, such as ATP synthesis and nutrient transport, and leads to a decrease in the intracellular pH, ultimately inhibiting bacterial growth or causing cell death. researchgate.net Studies have also suggested that this interaction leads to a general increase in membrane permeability. benchchem.com The effectiveness of this mechanism is influenced by pH, with lower pH levels enhancing the antibacterial properties. benchchem.com

Anti-Gram-Positive Bacterial Mechanisms

This compound, as one of the primary alpha-acids in hops, exhibits significant antibacterial properties, particularly against Gram-positive bacteria. iung.pl The mechanism of action is multifaceted and primarily targets the bacterial cell membrane, leading to a cascade of inhibitory effects. The hydrophobic nature of this compound allows it to penetrate the cell wall of Gram-positive bacteria and interact with the inner membrane, causing structural damage. nih.gov This disruption compromises the integrity of the cell membrane. benchchem.comnumberanalytics.com

A key mechanism is the interference with the bacterial "proton motive force," a crucial electrochemical gradient that powers essential cellular processes, including nutrient transport. garshol.priv.no this compound acts as a proton ionophore, shuttling protons across the bacterial membrane. This action dissipates the transmembrane pH gradient and electrical potential, effectively weakening the proton motive force. garshol.priv.no Consequently, the active transport of essential nutrients like sugars and amino acids into the cell is inhibited, leading to cellular starvation and the cessation of growth. nih.govgarshol.priv.nonih.gov

Furthermore, research indicates that this compound and related hop acids interfere with the phosphoenolpyruvate (B93156) (PEP) system in Gram-positive bacteria. mdpi.com This interference contributes to membrane leakage and the subsequent inhibition of vital macromolecular synthesis, including proteins, DNA, and RNA. mdpi.com The antibacterial efficacy of this compound is notably pH-dependent, with its undissociated form, more prevalent at lower pH, exhibiting stronger activity. iung.plnih.gov Gram-negative bacteria are generally not affected due to their outer membrane, which contains lipopolysaccharides that act as a barrier against hydrophobic compounds like this compound. nih.govmdpi.com Studies have confirmed a direct correlation between this compound content and antimicrobial activity, as measured by minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. mdpi.com

Table 1: Research Findings on Anti-Gram-Positive Bacterial Mechanisms of this compound and Related Hop Acids

| Bacterial Strain(s) | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Gram-positive bacteria (general) | Inhibition of growth, membrane leakage | Interference with the phosphoenolpyruvate (PEP) system, inhibition of respiration and synthesis of proteins, DNA, and RNA. | mdpi.com |

| Bacillus subtilis | Inhibition of growth and transport of sugars and amino acids | Disruption of the cell membrane's function as a semi-permeable barrier. | nih.gov |

| Gram-positive bacteria (general) | Weakening of proton motive force, leading to starvation | Acts as a proton ionophore, dissipating the transmembrane proton gradient. | garshol.priv.no |

| Staphylococcus aureus | Inhibition of growth (MIC/MBC values inversely correlated with this compound content) | Direct antimicrobial action, penetration of the hydrophobic cell wall. | nih.govmdpi.com |

Antifungal Mechanisms

This compound also possesses antifungal properties, although the mechanisms are not as extensively detailed as its antibacterial actions. Research has demonstrated its efficacy against specific fungal pathogens. Notably, purified this compound exhibited a dose-dependent inhibitory effect against Zymoseptoria tritici, a significant wheat pathogen, with a reported half-maximal inhibitory concentration (IC50) of 0.11 g/L. researchgate.netencyclopedia.pubcapes.gov.br

The general antifungal action of related hop alpha- and beta-acids, such as humulone (B191422) and lupulone, is thought to involve the inhibition of diacylglycerol acetyltransferase. researchgate.net This enzyme is crucial for lipid metabolism, and its inhibition can adversely affect the structure and integrity of microbial membranes and cell walls. researchgate.net While direct evidence for this compound's action on this specific enzyme is limited, its structural similarity to other active hop acids suggests a comparable mechanism may be involved. Hop extracts containing a mixture of compounds, including this compound, have shown inhibitory activity against a range of fungi, such as Candida, Fusarium, and Trichophyton species. encyclopedia.pub For instance, composites enriched with hops demonstrated antifungal activity against P. anomala and A. niger. plos.org

Table 2: Research Findings on the Antifungal Activity of this compound

| Fungal Species | Finding | Metric (Concentration) | Reference |

|---|---|---|---|

| Zymoseptoria tritici | Showed significant antifungal activity. | IC50: 0.11 g/L | researchgate.netcapes.gov.br |

| P. anomala | Composites with hops showed 15% antifungal activity. | N/A | plos.org |

| A. niger | Composites with hops showed 19% antifungal activity. | N/A | plos.org |

Molecular Interactions with Biological Systems (excluding human clinical outcomes)

Beyond its direct antimicrobial effects, this compound interacts with various biological systems at the molecular level. Molecular dynamics simulations have provided insights into its potential interactions with viral proteins. One study demonstrated that this compound can bind to the endo-Nter protein of the Oropouche Virus (OROV), forming hydrogen bonds with the amino acid residues Val93 and His34, and non-conventional hydrogen bonds with Lys92 and Arg27. mdpi.com Such interactions are fundamental to understanding the broader antiviral potential of hop compounds.

In the context of metabolism and bioavailability, computational analyses predict that this compound has high gastrointestinal absorption. mdpi.com However, the same analyses suggest it is a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the bioavailability of various compounds. mdpi.com Furthermore, this compound is predicted to inhibit several key metabolic enzymes, specifically cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), indicating a potential for interactions with other substances metabolized through these pathways. mdpi.com

This compound has also been shown to interact with components of the immune system in animal models. Hop extracts containing this compound have been observed to inhibit splenocyte proliferation and suppress T-cell activation in mice. benchchem.com The proposed mechanism for this immunomodulatory effect may be linked to the enhancement of antioxidant enzyme activity, such as superoxide (B77818) dismutase (SOD) and catalase (CAT). benchchem.com At a specific enzymatic level, this compound has been identified as an inhibitor of aldo-keto-reductase 1B10, an enzyme involved in the detoxification of certain compounds. benchchem.com

The biosynthesis of this compound itself is an important biological process within the hop plant (Humulus lupulus). It is derived from the branched-chain amino acid valine, which provides the precursor for its characteristic acyl side-chain. researchgate.net

Table 3: Summary of this compound's Molecular Interactions with Biological Systems

| Biological System/Target | Nature of Interaction | Observed or Predicted Outcome | Reference |

|---|---|---|---|

| Oropouche Virus (OROV) endo-Nter protein | Binding via hydrogen bonds | Potential antiviral activity. | mdpi.com |

| P-glycoprotein (P-gp) | Substrate for efflux pump | Predicted to have reduced bioavailability. | mdpi.com |

| Cytochrome P450 enzymes (various isoforms) | Inhibition of activity | Potential for drug-metabolism interactions. | mdpi.com |

| Splenocytes / T-cells (in vivo, mice) | Inhibition of proliferation and activation | Immunomodulatory effects. | benchchem.com |

| Aldo-keto-reductase 1B10 | Enzyme inhibition | Interference with detoxification pathways. | benchchem.com |

Varietal and Genetic Aspects of Cohumulone Content in Humulus Lupulus

Natural Variability and Distribution of Cohumulone (B117531) Content across Hop Varieties

The proportion of this compound within the total alpha acids in Humulus lupulus is a varietal characteristic, typically ranging from 16% to 50% agraria.com.brtandfonline.com. This range highlights a significant natural variability across hop varieties, with distinct patterns observed between traditional aroma hops and bittering hops. Aroma hops generally tend to have lower this compound levels, often 25% or less, exemplified by "noble aroma" varieties like Hallertau and Tettnang. agraria.com.brbeerandbrewing.combeersmith.com In contrast, varieties primarily used for bittering, such as Cluster and Bullion, exhibit higher this compound ratios, typically ranging from 35% to 50% agraria.com.br.

Some of the highest this compound levels have been observed in varieties like Topaz, Bullion, and Vic Secret, which can have this compound percentages in the 48-54% range beersmith.com. Conversely, hops such as Vanguard show much lower levels, in the high teens beersmith.com. Other examples include Pacific Gem, which can contain up to 40% this compound, and Chinook, with up to 35% hopstore.fr. Simcoe, on the other hand, is noted for its comparatively low this compound content, around 15-20% hopstore.frreddit.com.

The this compound content can also be influenced by environmental factors and harvest year, although its proportion relative to other alpha acids remains a stable varietal characteristic agraria.com.brkvasnyprumysl.eu. For instance, wild hops from North America show this compound levels in the range of 46.1% to 68.4%, while European wild hops typically range from 13.6% to 30.6% nih.govresearchgate.net.

The following table illustrates the typical this compound content for selected hop varieties:

| Hop Variety | This compound (% of Alpha Acids) | Primary Use |

| Topaz | 48-54% beersmith.com | Bittering |

| Bullion | 35-50% agraria.com.br, 48-54% beersmith.com | Bittering |

| Vic Secret | 48-54% beersmith.com | Bittering |

| Cluster | 35-50% agraria.com.br | Bittering |

| Chinook | Up to 35% hopstore.fr, 28-35% reddit.com | Bittering/Aroma |

| Pacific Gem | Up to 40% hopstore.fr | Bittering |

| Columbus | 28-35% reddit.com | Bittering |

| Hallertau | ≤ 25% agraria.com.br | Aroma |

| Tettnang | ≤ 25% agraria.com.br | Aroma |

| Saaz | 24-28% bjcp.org | Aroma |

| Simcoe | 15-20% hopstore.frreddit.com | Aroma/Dual-purpose |

| Vanguard | High teens beersmith.com | Aroma |

| Saaz Comfort | 18.04% kvasnyprumysl.eu | Aroma |

| Mimosa | 29.29% kvasnyprumysl.eu | Aroma |

Genetic Markers Associated with this compound Proportion

The genetic basis of this compound content in hops has been a subject of research aimed at facilitating marker-assisted selection (MAS) in breeding programs. Molecular markers have been identified that are associated with high this compound content bayern.de. Quantitative Trait Loci (QTL) analysis has been employed to pinpoint genomic regions influencing the proportion of this compound. ishs.orgnih.govutas.edu.au

Studies have successfully constructed genetic linkage maps and identified QTLs for various hop cone chemical components, including the this compound ratio to alpha acids. For instance, research using amplified fragment length polymorphisms (AFLP) and chromatographic quantifications of hop components has detected QTLs for this compound content. ishs.orgactahort.org These findings indicate that specific genetic loci contribute to the variation in this compound levels. While many identified QTLs are pleiotropic or linked, affecting multiple secondary metabolites, some specific QTLs influencing individual secondary metabolites, such as this compound, have also been identified, offering potential for targeted selection in breeding programs. nih.govutas.edu.au

The development of such molecular markers and the understanding of their linkage to this compound proportion can significantly increase the efficiency of hop breeding by allowing for early selection of desired genotypes, even in seedling stages, and by reducing the influence of environmental factors on selection. bayern.deishs.orgactahort.org

Chemotype Classification and Varietal Authentication based on this compound Ratios